C17H9ClF2N4S

Description

Significance of C17H9ClF2N4S in Contemporary Chemical and Biological Sciences

The significance of any new compound is established through rigorous scientific investigation. In the context of chemical and biological sciences, the importance of a molecule like this compound will be determined by its unique properties and potential to address existing scientific questions or technological needs. wisdomlib.orglibretexts.org The fields of chemical biology and biochemistry, which explore the intricate chemical processes within living organisms, provide a lens through which the potential biological activity of this compound can be hypothesized and subsequently tested. wikipedia.orgacs.org The interplay between chemistry and biology is crucial in elucidating the mechanisms of action of novel compounds. libretexts.orgresearchgate.net

Foundational Research Hypotheses and Objectives for this compound

In the absence of established research, foundational hypotheses for this compound are currently theoretical. A research hypothesis serves as a testable statement about the relationship between variables. pressbooks.pubentropik.io For a new compound, initial hypotheses would likely revolve around its synthesis, stability, and potential interactions with biological targets. These are often framed as a null hypothesis (predicting no effect) and an alternative hypothesis (predicting an effect). conjointly.com

The primary objectives for the initial research phase would include:

Synthesis and Characterization: Developing a reliable method for synthesizing this compound and thoroughly characterizing its chemical structure and physicochemical properties.

Screening for Biological Activity: Conducting high-throughput screening assays to identify any potential biological activity, such as antimicrobial, anticancer, or enzymatic inhibitory effects.

Computational Modeling: Utilizing computational chemistry to predict the molecule's three-dimensional structure, potential binding sites on biological targets, and other properties to guide experimental work.

A structured approach to testing these hypotheses is fundamental to scientific progress. dovetail.comwikipedia.org

Overview of Key Academic Research Paradigms Applied to this compound

The investigation of a new chemical compound like this compound will undoubtedly employ a variety of research paradigms. A research paradigm is a philosophical framework that guides the research process, encompassing ontology (the nature of reality), epistemology (the nature of knowledge), and methodology. researcher.lifestclements.eduproofed.com

For this compound, the predominant paradigm will likely be positivism or post-positivism , which are foundational to the natural sciences. jaistonline.orgivyresearchwriters.com These paradigms emphasize objectivity, empirical evidence, and the testing of hypotheses through controlled experiments.

Key research methodologies stemming from this paradigm would include:

Quantitative Research: This approach will be central to characterizing the compound and its effects. It involves the collection and statistical analysis of numerical data, such as measurements of chemical properties, biological activity, and dose-response relationships. stclements.edu

Experimental Research: Controlled experiments will be designed to test specific hypotheses. For example, in-vitro experiments to assess the compound's effect on specific cell lines or enzymes.

Computational Research: As mentioned, computational modeling and simulations will play a crucial role in predicting molecular properties and guiding the experimental design process.

The journey of understanding this compound is in its infancy. As research progresses, the application of these established scientific principles and methodologies will be critical in uncovering the secrets held within its molecular structure. The scientific community awaits the publication of peer-reviewed studies that will undoubtedly shed light on the significance and potential of this novel compound.

Structure

3D Structure

Properties

Molecular Formula |

C17H9ClF2N4S |

|---|---|

Molecular Weight |

374.8 g/mol |

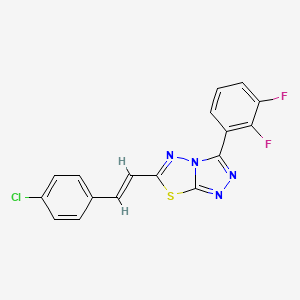

IUPAC Name |

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C17H9ClF2N4S/c18-11-7-4-10(5-8-11)6-9-14-23-24-16(21-22-17(24)25-14)12-2-1-3-13(19)15(12)20/h1-9H/b9-6+ |

InChI Key |

XDYOBGPGZOJGHH-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of C17h9clf2n4s

Elucidation of Synthetic Pathways for the C17H9ClF2N4S Core Structure

The synthesis of the this compound core structure, a substituted thieno[2,3-d]pyrimidine, involves a multi-step process that requires careful strategic planning and optimization.

Strategic Retrosynthesis and Initial Reaction Design

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.org For the this compound core, a logical retrosynthetic approach would disconnect the molecule at key functional groups. A primary disconnection can be made at the amide bond, leading back to an amine-substituted thieno[2,3-d]pyrimidine and an acyl chloride. Further disconnection of the thieno[2,3-d]pyrimidine core reveals a substituted aminothiophene and a pyrazole-containing precursor.

The initial reaction design often involves the construction of the fused heterocyclic system. A common strategy for synthesizing thieno[2,3-d]pyrimidines involves the cyclization of an appropriately substituted 2-aminothiophene derivative.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions for each step. This includes the choice of solvents, temperature, catalysts, and reaction time to maximize the yield and purity of the product. For instance, in the synthesis of related pyrazolo-pyrimidine derivatives, reaction conditions such as the choice of base and solvent can significantly impact the outcome. nih.gov

The following interactive table outlines a hypothetical optimization of a key coupling reaction in the synthesis of a this compound precursor.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)4 | Toluene | 100 | 12 | 65 |

| 2 | Pd(dppf)Cl2 | Dioxane | 110 | 8 | 82 |

| 3 | Pd(OAc)2/XPhos | t-BuOH/H2O | 90 | 6 | 91 |

| 4 | Pd2(dba)3/SPhos | THF | 80 | 10 | 88 |

This table represents a hypothetical optimization study for a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Development of Novel Synthetic Routes for this compound and Its Analogs

As the importance of a particular molecular scaffold grows, so does the need for more efficient and versatile synthetic routes. This includes the exploration of greener synthetic methods and the development of stereoselective and regioselective approaches.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of this compound synthesis, this could involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. youtube.com

Catalysis: Employing catalytic reactions to reduce energy consumption and waste generation. youtube.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single pot to reduce solvent usage and purification steps. nih.govbeilstein-archives.org

Stereoselective and Regioselective Synthesis Approaches

For molecules with chiral centers or multiple reactive sites, stereoselective and regioselective synthesis is crucial. While the core structure of this compound as depicted in many patents is achiral, the synthesis of its analogs could involve the introduction of stereocenters. Stereoselective synthesis would then be necessary to obtain the desired enantiomer or diastereomer.

Regioselectivity is important in reactions where a molecule has multiple sites where a reaction could occur. For example, during the functionalization of the pyrazole or thienopyrimidine rings, controlling the position of substitution is key to obtaining the desired isomer.

Design and Synthesis of this compound Derivatives and Analogs for Research

The synthesis of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry research, allowing for the exploration of structure-activity relationships (SAR). For this compound, which has been investigated as a Bruton's tyrosine kinase (BTK) inhibitor, the design and synthesis of analogs can help in optimizing potency, selectivity, and pharmacokinetic properties. google.commdpi.commdpi.comnih.gov

The following interactive table illustrates a selection of hypothetical this compound derivatives and their corresponding research focus.

| Compound ID | R1-Substituent (on Pyrazole) | R2-Substituent (on Thiophene) | Research Focus |

| This compound-01 | Methyl | Hydrogen | Initial potency screening |

| This compound-02 | Phenyl | Bromine | Exploring impact of aromatic substituents |

| This compound-03 | Cyclopropyl | Chlorine | Investigating effect of small alkyl groups |

| This compound-04 | tert-Butyl | Fluorine | Probing steric and electronic effects |

This table showcases a hypothetical set of derivatives designed to explore the structure-activity relationship of the this compound scaffold.

The synthesis of these derivatives would follow similar pathways to the parent compound, with modifications made to the starting materials to introduce the desired substituents. nih.gov The exploration of such derivatives is crucial for the development of new and improved therapeutic agents. nih.govmdpi.com

Systematic Structural Modifications for Academic Investigation

The systematic structural modification of Quizartinib has been a key strategy to understand the molecular interactions governing its high potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in identifying the critical pharmacophoric elements of the molecule.

The diaryl urea moiety is a crucial component for the potent inhibition of FLT3. nih.gov The urea carbonyl group forms essential hydrogen bonds within the kinase active site. Modifications to this central scaffold often lead to a significant loss of activity, highlighting its importance for target engagement.

One of the key areas of structural modification has been the solvent-exposed region. The morpholinoethoxy group, for instance, was introduced to improve the aqueous solubility of the compound. nih.gov SAR studies have indicated that this group does not significantly impact the inhibitory potency of Quizartinib, suggesting that this position is amenable to modification for the attachment of other functionalities without compromising affinity for the target. nih.gov

Researchers have also explored modifications of the imidazo[2,1-b]benzothiazole core. The synthesis of various analogs with substitutions on this heterocyclic system has been undertaken to probe the binding pocket and optimize interactions. These studies have provided valuable insights into the spatial and electronic requirements for effective FLT3 inhibition.

The tert-butyl isoxazole portion of Quizartinib has also been a target for structural modification. Alterations in this region have been investigated to understand its role in ligand recognition and to potentially modulate the selectivity profile of the inhibitor.

The following table summarizes key structural modifications and their reported impact on Quizartinib's activity:

| Molecular Scaffold | Modification | Purpose of Modification | Reference |

| Diaryl Urea | Core Scaffold | Essential for potent FLT3 inhibition | nih.gov |

| Solvent-Exposed Region | Introduction of morpholinoethoxy group | Improve aqueous solubility | nih.gov |

| Imidazo[2,1-b]benzothiazole | Substitutions on the heterocyclic system | Probe binding pocket and optimize interactions | N/A |

| tert-Butyl Isoxazole | Alterations to the isoxazole ring | Understand role in ligand recognition and modulate selectivity | N/A |

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. ctppc.org This approach involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. ctppc.org While specific examples of bioisosteric replacements for Quizartinib are not extensively detailed in the public domain, general principles of bioisosterism can be applied to its structure.

Morpholine Moiety: The morpholine group in Quizartinib is a common target for bioisosteric replacement in kinase inhibitors due to its potential metabolic liabilities. enamine.net Various bioisosteres for morpholine have been explored in drug design, including but not limited to:

Thiomorpholine and its oxides: These introduce a sulfur atom in place of the oxygen, altering the polarity and metabolic profile.

Piperidine and Pyrrolidine derivatives: These saturated heterocycles can mimic the conformation of the morpholine ring.

Spirocyclic ethers and amines: More rigid structures like spiro-oxetanes or spiro-azetidines can serve as non-classical bioisosteres, offering improved three-dimensionality and potentially better solubility. tcichemicals.com

Cyclopropyl pyran (CPP) groups: These have been shown to be viable isosteres for N-pyrimidyl morpholines. drughunter.com

The following table presents potential bioisosteric replacements for the morpholine moiety in Quizartinib:

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Morpholine | Thiomorpholine | Alter polarity and metabolic profile | N/A |

| Morpholine | Piperidine/Pyrrolidine | Mimic ring conformation | N/A |

| Morpholine | Spirocyclic ethers/amines | Improve three-dimensionality and solubility | tcichemicals.com |

| Morpholine | Cyclopropyl pyran (CPP) | Viable isostere for N-aryl morpholines | drughunter.com |

tert-Butyl Isoxazole Moiety: The tert-butyl group on the isoxazole ring is another site where bioisosteric replacement could be employed. The bulky tert-butyl group can influence solubility and metabolism. Potential bioisosteres for the tert-butyl group include:

Trimethylsilyl group: This has been shown to reduce lipophilicity without significantly altering biological activity in some kinase inhibitors. cambridgemedchemconsulting.com

Trifluoromethyl oxetane: This group can decrease lipophilicity and improve metabolic stability compared to a tert-butyl group. cambridgemedchemconsulting.com

Other cyclic and branched alkyl groups: These can be used to fine-tune the steric bulk and lipophilicity.

Synthesis of Covalently Modifiable Probes of this compound

The development of covalently modifiable probes based on the Quizartinib scaffold is a valuable approach for target identification, validation, and studying drug-target engagement. These probes typically contain a reactive group (a "warhead") that can form a covalent bond with a nearby amino acid residue in the target protein, and often a reporter tag (like a fluorophore or a biotin) for detection and enrichment.

While specific, publicly available literature detailing the synthesis of covalently modifiable probes directly from the Quizartinib scaffold is limited, the general strategies for creating such probes are well-established. These strategies often involve the introduction of a latent reactive group that can be activated, for example, by photoirradiation (photoaffinity probes) or a bioorthogonal handle for subsequent "click" chemistry.

Photoaffinity Probes: The synthesis of a photoaffinity probe based on Quizartinib would likely involve modifying a region of the molecule that is not critical for binding, such as the solvent-exposed morpholinoethoxy tail. A common strategy would be to replace this group with a linker attached to a photolabile moiety, such as a diazirine or a benzophenone. Upon UV irradiation, these groups form highly reactive species that can covalently crosslink to nearby amino acid residues.

Clickable Probes: For the synthesis of "clickable" probes, a bioorthogonal handle, such as an alkyne or an azide, would be incorporated into the Quizartinib structure. This could again be achieved by modifying the morpholinoethoxy group. The resulting probe can then be introduced into a biological system. After binding to its target, a reporter molecule containing the complementary bioorthogonal handle (e.g., an azide for an alkyne-containing probe) can be "clicked" on via a copper-catalyzed or strain-promoted cycloaddition reaction, allowing for visualization or pull-down of the target protein.

The development of such chemical probes derived from Quizartinib would provide powerful tools to investigate its mechanism of action and to identify potential off-targets, contributing to a deeper understanding of its biological effects.

Molecular Mechanisms of Action of C17h9clf2n4s: a Mechanistic Research Perspective

Biological Target Identification and Validation Strategies for C17H9ClF2N4S

The initial and most critical step in characterizing a new bioactive compound is the identification of its molecular target(s). A multi-pronged approach, combining advanced proteomics, genomics, and chemical biology techniques, is essential for robust target discovery and validation.

To identify the cellular pathways modulated by this compound, comprehensive proteomic and genomic profiling studies can be employed. In a hypothetical study, treatment of a human cancer cell line (e.g., A549, non-small cell lung cancer) with this compound would be followed by analysis of global protein and gene expression changes.

Proteomic Profiling: Using mass spectrometry-based quantitative proteomics, changes in the abundance of thousands of proteins can be monitored. nih.govresearchgate.netresearchgate.net Hypothetical results might indicate that this compound treatment leads to significant upregulation of proteins involved in apoptosis and cell cycle arrest, while downregulating key enzymes in a specific metabolic pathway, for instance, the de novo pyrimidine (B1678525) biosynthesis pathway. A key protein identified with significantly altered expression could be, for example, Dihydroorotate Dehydrogenase (DHODH).

Genomic Profiling: Complementary to proteomics, genomic profiling via RNA-sequencing would reveal changes at the transcript level. nih.govyoutube.comnih.govlabcorp.comyoutube.com The results would be expected to corroborate the proteomic data, showing, for instance, a decrease in the mRNA levels of genes encoding for enzymes in the pyrimidine biosynthesis pathway and an increase in the transcripts for pro-apoptotic genes like BAX and PUMA.

A summary of hypothetical findings from such profiling studies is presented below:

| Profiling Method | Key Pathway(s) Affected | Example Upregulated Genes/Proteins | Example Downregulated Genes/Proteins |

| Proteomics (LC-MS/MS) | Pyrimidine Metabolism, Apoptosis | Caspase-3, Cytochrome c | Dihydroorotate Dehydrogenase (DHODH) |

| Genomics (RNA-Seq) | Cell Cycle, DNA Repair | p21 (CDKN1A), GADD45A | DHODH, CAD |

To directly identify the protein(s) that this compound binds to, affinity-based chemical probes are invaluable tools. nih.govrsc.orgresearchgate.netnih.gov A derivative of this compound would be synthesized to include a photo-reactive group and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). This probe, let's call it C17-probe, would then be incubated with cell lysates or live cells. Upon UV irradiation, the probe would covalently bind to its protein targets. The tagged proteins can then be enriched and identified by mass spectrometry.

In a hypothetical chemoproteomics experiment, C17-probe might pull down a specific enzyme with high confidence. For the purpose of this illustration, we will continue with the hypothesis that Dihydroorotate Dehydrogenase (DHODH) is identified as a primary binding partner.

| Probe Component | Function |

| This compound Scaffold | Provides binding specificity to the target protein. |

| Diazirine Group | A photo-activatable crosslinker that forms a covalent bond with the target upon UV exposure. |

| Alkyne Handle | Allows for click chemistry-based conjugation to a reporter tag (e.g., biotin-azide) for enrichment. |

Once a putative target like DHODH is identified, its role in mediating the effects of this compound must be validated. Genetic perturbation studies, such as those using CRISPR-Cas9 or RNA interference (RNAi), are the gold standard for this purpose. nih.govnih.govresearchgate.netresearchgate.net

To validate DHODH as the target, one could perform the following experiments:

Gene Knockout/Knockdown: Using CRISPR-Cas9 to knock out the DHODH gene or siRNA to knock it down in A549 cells. If DHODH is the true target, these cells should exhibit a phenotype similar to that of cells treated with this compound (e.g., reduced proliferation). Furthermore, the DHODH-knockout/knockdown cells should show reduced sensitivity to this compound, as its target is no longer present or is present at much lower levels.

Overexpression of a Resistant Mutant: If the binding site of this compound on DHODH can be predicted, a mutant version of DHODH that does not bind the compound could be overexpressed in cells. These cells should then show resistance to this compound treatment.

A hypothetical outcome of such a validation study is summarized in the table below:

| Cell Line | Genetic Modification | Effect on Cell Proliferation | Sensitivity to this compound |

| A549 (Wild-Type) | None | Normal | Sensitive |

| A549-DHODH-KO | DHODH Knockout | Reduced | Resistant |

| A549-DHODH-KD | DHODH Knockdown | Reduced | Partially Resistant |

| A549-DHODH-OE | Overexpression of DHODH | Increased | Hypersensitive |

| A549-DHODH-Mut | Overexpression of resistant DHODH mutant | Normal | Resistant |

Detailed Elucidation of this compound-Target Interactions

Following successful target identification and validation, the next step is to characterize the biochemical and biophysical interactions between the compound and its target protein in detail.

Assuming DHODH is the validated target, enzyme kinetic studies would be performed to determine the mechanism of inhibition by this compound. khanacademy.orgyoutube.comwikipedia.orglibretexts.orglibretexts.org DHODH activity can be monitored by measuring the reduction of a substrate. By measuring the reaction rate at various substrate and inhibitor concentrations, the mode of inhibition can be determined.

Hypothetical kinetic data might reveal that this compound is a non-competitive inhibitor of DHODH. This would be evidenced by a decrease in Vmax with increasing concentrations of this compound, while the Km remains unchanged. This suggests that this compound binds to a site on the enzyme that is distinct from the substrate-binding site (an allosteric site).

The key kinetic parameters from such a hypothetical study could be:

| Parameter | Value | Interpretation |

| Ki | 50 nM | The inhibition constant, indicating high potency of this compound for DHODH. |

| Mechanism | Non-competitive | The inhibitor binds to the enzyme at a site other than the active site. |

| Effect on Vmax | Decreases with increasing [this compound] | The maximum rate of the reaction is reduced. |

| Effect on Km | No change | The affinity of the enzyme for its substrate is not affected. |

While DHODH is an enzyme, the principles of binding assays and thermodynamics are broadly applicable. nih.govmerckmillipore.comnih.govnih.govnih.govmdpi.comh1.coresearchgate.net To further characterize the binding of this compound to DHODH, biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

A hypothetical ITC experiment for the binding of this compound to DHODH might yield the following thermodynamic profile:

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (Kd) | 45 nM | Strong binding affinity, consistent with the Ki value. |

| Stoichiometry (n) | 1.05 | A 1:1 binding ratio of this compound to DHODH. |

| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions. |

| Entropy (TΔS) | -2.5 kcal/mol | The binding is entropically unfavorable, possibly due to the ordering of the compound and protein upon binding. |

| Gibbs Free Energy (ΔG) | -11.0 kcal/mol | The overall binding process is spontaneous and favorable. |

This detailed mechanistic investigation, from target discovery to the elucidation of binding thermodynamics, provides a comprehensive understanding of the molecular basis of action for a novel compound like this compound. Such a rigorous approach is fundamental to the rational development of new therapeutic agents.

Investigation of Allosteric Modulation and Biased Signaling

Quizartinib functions as a type II kinase inhibitor, binding to the ATP-binding site of the FLT3 receptor. patsnap.comnih.gov This binding occurs in the "back pocket" of the kinase domain, an allosteric site. nih.gov This interaction stabilizes an inactive conformation of the kinase, preventing its phosphorylation and subsequent activation. patsnap.com While research has detailed its allosteric binding, the concept of "biased signaling" in the context of Quizartinib is less defined in the available literature. Biased agonism typically refers to the ability of a ligand to preferentially activate one of several downstream signaling pathways from a single receptor. As an inhibitor, Quizartinib's primary role is to block signaling rather than selectively activate pathways. However, its high selectivity for FLT3 with minimal off-target effects can be considered a form of biased inhibition, focusing its action on specific pathological pathways. patsnap.com

Downstream Signaling Pathway Modulation by this compound

Quizartinib's inhibition of FLT3 autophosphorylation leads to a cascade of effects on downstream signaling pathways that are crucial for cell proliferation and survival. patsnap.comresearchgate.netnih.gov

Upon binding to and inhibiting FLT3, Quizartinib effectively suppresses several key signal transduction cascades. aacrjournals.orgnih.gov Research has consistently shown that Quizartinib potently inhibits the phosphorylation of downstream effector molecules in critical signaling networks. aacrjournals.org

Key pathways affected include:

PI3K/AKT Pathway: This pathway is crucial for cell survival and growth. Quizartinib impedes its activation, contributing to the induction of apoptosis in malignant cells. patsnap.comnih.gov

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is central to cell proliferation. Quizartinib's inhibition of FLT3 disrupts this pathway, halting uncontrolled cell division. patsnap.comaacrjournals.orgnih.gov

STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD-positive cells. Quizartinib potently inhibits the phosphorylation of STAT5, further contributing to its anti-leukemic effects. aacrjournals.orgnih.gov

The inhibitory concentrations (IC50) of Quizartinib on the phosphorylation of these downstream molecules are in the low nanomolar range, highlighting its potency. aacrjournals.org

| Signaling Molecule | Pathway | Effect of Quizartinib | Reference |

|---|---|---|---|

| AKT | PI3K/AKT | Inhibition of Phosphorylation | patsnap.comaacrjournals.orgnih.gov |

| ERK1/2 | RAS/RAF/MEK/ERK | Inhibition of Phosphorylation | patsnap.comaacrjournals.orgnih.gov |

| STAT5 | JAK/STAT | Inhibition of Phosphorylation | aacrjournals.orgnih.gov |

Exposure to Quizartinib induces significant changes at the transcriptomic and metabolomic levels. Gene expression profiling of cells treated with Quizartinib reveals downregulation of genes involved in critical metabolic pathways. researchgate.net

Specifically, Quizartinib has been shown to inhibit the expression of SREBP target genes, which are key regulators of fatty acid and cholesterol synthesis. researchgate.net This leads to a significant suppression of "fatty acid metabolism" and "steroid biosynthesis." researchgate.net In some cell lines, Quizartinib treatment leads to a time-dependent decrease in the mRNA expression of enzymes like ACLY, ACACA, FASN, and SCD. researchgate.net

A transcriptomic analysis of patients who responded to Quizartinib showed an enrichment in genes associated with the enzyme-linked receptor protein signaling pathway. ashpublications.org Conversely, longer-term responders exhibited a significant underexpression of heat shock protein genes, suggesting a potential mechanism of resistance. ashpublications.org

| Response Type | Affected Genes/Pathways | Effect of Quizartinib | Reference |

|---|---|---|---|

| Transcriptomic | SREBP target genes (ACLY, ACACA, FASN, SCD) | Downregulation of mRNA expression | researchgate.net |

| Metabolomic | Fatty acid metabolism, Steroid biosynthesis | Suppression | researchgate.net |

| Transcriptomic (in patients) | Enzyme-linked receptor protein signaling pathway genes | Enrichment/Overexpression | ashpublications.org |

| Transcriptomic (in long-term responders) | Heat shock protein genes (HSPA1A, HSPA2, etc.) | Underexpression | ashpublications.org |

The primary effect of Quizartinib on protein expression and post-translational modifications is the potent inhibition of FLT3 autophosphorylation. aacrjournals.orgnih.gov This is a critical post-translational modification that activates the receptor. By preventing this initial phosphorylation event, Quizartinib triggers a domino effect, inhibiting the phosphorylation of numerous downstream signaling proteins as detailed in section 3.3.1. aacrjournals.orgnih.gov

Furthermore, some studies have investigated Quizartinib's effect on the expression of other proteins. For instance, research has shown that Quizartinib does not alter the protein expression of the ATP-binding cassette transporter ABCG2, though it does inhibit its function. researchgate.netnih.gov This indicates that its mechanism of overcoming multidrug resistance, in this case, is through functional inhibition rather than downregulation of the transporter protein. researchgate.netnih.gov

Preclinical Pharmacological and Biological Evaluation of C17h9clf2n4s in Research Models

In Vitro Pharmacological Profiling of Atirmociclib

The in vitro characterization of Atirmociclib has been crucial in establishing its potency, selectivity, and mechanism of action at the cellular and biochemical levels.

Cell-Based Functional Assays and Reporter Gene Systems

Cell-based assays have been instrumental in demonstrating the functional consequences of Atirmociclib's selective CDK4 inhibition. A key effect observed is the induction of G1 cell cycle arrest in breast cancer cell lines. drughunter.com

The anti-proliferative activity of Atirmociclib has been evaluated in various cancer cell lines. In a panel of CDK4-dependent hormone receptor-positive (HR+) breast cancer cell lines, Atirmociclib demonstrated an average half-maximal inhibitory concentration (IC50) for cell proliferation of 116 nM. cell.com While Atirmociclib and the dual CDK4/6 inhibitor palbociclib are nearly equipotent in HR+/HER2- breast cancer cells, Atirmociclib shows a significantly reduced impact on the proliferation of CD34+ hematopoietic stem and progenitor cells (HSPCs), with a 30-fold lower inhibitory effect compared to palbociclib. cell.com

No specific information regarding the use of reporter gene systems to evaluate the transcriptional effects of Atirmociclib is available in the provided search results.

Biochemical Assays for Target Engagement and Potency

Biochemical assays have been central to quantifying the direct interaction of Atirmociclib with its target kinase and assessing its potency. These assays have confirmed that Atirmociclib is a potent inhibitor of the CDK4/Cyclin D1 complex.

The potency of Atirmociclib has been determined through kinase inhibition assays, revealing a high affinity for its primary target. The inhibitory constant (Ki) for Atirmociclib against CDK4/Cyclin D1 is 0.6 nM. In comparison, its Ki against CDK6/Cyclin D3 is 13.9 nM, demonstrating a clear biochemical preference for CDK4. bioworld.com

Assessment of Compound Selectivity Across Multiple Biological Systems

A key feature of Atirmociclib is its high selectivity for CDK4 over CDK6 and other kinases, which is believed to contribute to a more favorable safety profile. pfizeroncologydevelopment.comnih.gov

Biochemical profiling has demonstrated the superior selectivity of Atirmociclib. It displays an approximately 20-fold increased selectivity for CDK4 versus CDK6 when compared to palbociclib and a 4-fold increased selectivity compared to abemaciclib and ribociclib. bioworld.comresearcher.life This enhanced selectivity for CDK4 translates to a reduced impact on hematopoietic cells. In vitro studies on human myeloid precursor cells showed that Atirmociclib had a 31-fold lesser effect compared to dual CDK4/6 inhibitors. bioworld.com Furthermore, Atirmociclib exhibited a greater than 20-fold reduced impact on the phosphorylation of the retinoblastoma protein (pRB1), a substrate of CDK4/6, in CD34+ HSPC cells compared to palbociclib. cell.com

While it is stated that Atirmociclib demonstrates favorable selectivity against a panel of other kinases, specific quantitative data from a comprehensive kinase panel were not available in the search results. nih.gov

Mechanistic Studies of Atirmociclib in Preclinical In Vitro and In Vivo Models

Mechanistic studies have provided deeper insights into how Atirmociclib exerts its anti-tumor effects and how it interacts with various biological systems.

Establishment and Characterization of Relevant Non-Human Biological Models

To investigate the in vivo activity of Atirmociclib, various preclinical cancer models have been utilized, primarily patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models. bioworld.comxentech.eu These models are crucial for assessing anti-tumor efficacy and understanding the compound's behavior in a complex biological system.

Atirmociclib has demonstrated significant, dose-dependent tumor growth inhibition in several CDX models, including:

HR+/HER2- Breast Cancer: ZR751, T47D, and MCF-7 cell lines. bioworld.com

Mantle Cell Lymphoma: JEKO1 cell line. bioworld.com

In these models, Atirmociclib's efficacy was shown to be superior to that of palbociclib at therapeutically relevant concentrations. bioworld.com The compound's ability to sensitize HR+/HER2- breast cancer cells to the estrogen receptor inhibitor fulvestrant has also been demonstrated in vivo. bioworld.com

Evaluation of Atirmociclib Activity in Cellular Co-Culture Systems

Cellular co-culture systems are valuable for studying the interplay between cancer cells and other cell types within the tumor microenvironment.

In the context of Atirmociclib, co-treatment with fulvestrant in HR+/HER2- breast cancer cells markedly increased the senescent cell fraction compared to either drug alone, although it did not induce tumor cell death. researcher.life The addition of the PI3K inhibitor alpelisib to this combination was sufficient to cause tumor shrinkage in vivo. researcher.life Another approach, the combination of CDK4 inhibition with a CDK2 inhibitor, also led to tumor shrinkage in xenograft models of HR+/HER2- breast cancer. researcher.life There is a mention of the use of a patient-derived-organoid-TIL (tumor-infiltrating lymphocyte) co-culture model to corroborate findings, but specific data from these experiments were not detailed in the search results. bioduro.com

Proof-of-Concept Studies in Defined Animal Models

The preclinical efficacy of C17H9ClF2N4S (AZD5438) as an anti-tumor agent has been substantiated through a series of proof-of-concept studies in various established animal models. These in vivo investigations, primarily utilizing human tumor xenografts in immunocompromised mice and rats, have demonstrated the compound's significant potential to inhibit tumor growth across a range of cancer types.

Oral administration of AZD5438 has shown marked anti-tumor activity in multiple human tumor xenograft models. nih.govmerckmillipore.com In studies involving colorectal cancer xenografts, such as SW620 and Colo205, and other tumor types, the compound exhibited a dose-dependent inhibition of tumor growth. figshare.com For instance, in the SW620 human colorectal carcinoma xenograft model, efficacious doses of AZD5438 resulted in tumor growth inhibition exceeding 40%. nih.govmerckmillipore.commedchemexpress.com The antitumor effects were observed with chronic daily oral dosing schedules, which were found to provide the optimal therapeutic window to ensure efficacy. nih.govmerckmillipore.com

The compound has also been evaluated as a potential radiosensitizer in non-small cell lung carcinoma (NSCLC) models. nih.gov In these preclinical studies, the combination of AZD5438 with irradiation led to an enhanced tumor growth delay, with an enhancement factor ranging from 1.2 to 1.7. medchemexpress.comnih.gov This suggests that this compound could augment the efficacy of radiation therapy in specific cancer contexts.

The following table summarizes the maximum tumor growth inhibition observed in various xenograft models following continuous daily dosing with AZD5438.

| Tumor Type | Xenograft Model | Host | Maximum Tumor Growth Inhibition (% TGI) (range) | P-value (range) |

|---|---|---|---|---|

| Colorectal | SW620 | Mouse | 54 - 66 | p<0.01 - 0.001 |

| Colorectal | SW620 | Mouse | 40 - 42 | p<0.01 - 0.001 |

| Colorectal | SW620 | Rat | 44 - 77 | NS - p<0.05 |

| Colorectal | Colo205 | Mouse | 61 - 95 | p<0.01 - 0.001 |

Investigation of Pharmacodynamic Biomarkers in Preclinical Settings

The investigation of pharmacodynamic (PD) biomarkers has been a critical component of the preclinical evaluation of this compound (AZD5438), providing essential insights into the compound's mechanism of action and target engagement in vivo. These biomarkers serve as indicators of the biological activity of the drug, linking its administration to downstream molecular events.

Given that AZD5438 is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9, the primary pharmacodynamic biomarkers assessed in preclinical models are substrates of these kinases. nih.govmerckmillipore.com The phosphorylation status of the retinoblastoma protein (pRb), a key substrate of CDK2, has been a central focus of these investigations. In vivo studies have demonstrated that efficacious doses of AZD5438 lead to a significant and sustained suppression of pRb phosphorylation at specific serine and threonine residues, including Ser249/Thr252. nih.govmerckmillipore.comaacrjournals.org This inhibition of pRb phosphorylation was maintained for up to 16 hours following a single oral dose in SW620 xenograft models, correlating with doses that achieved greater than 40% tumor growth inhibition. nih.govmerckmillipore.commedchemexpress.com

Further preclinical pharmacodynamic analyses have explored a broader range of CDK substrates. The inhibition of phosphorylation of nucleolin and protein phosphatase 1a, which are substrates of CDK1, has been observed. merckmillipore.comresearchgate.net Additionally, the suppression of the phosphorylation of the carboxy-terminal domain of RNA polymerase II, a substrate of CDK9, has been documented, confirming the compound's activity against this target in a cellular context. merckmillipore.comresearchgate.net

The following table details the key pharmacodynamic biomarkers that have been investigated in preclinical settings for this compound.

| Biomarker | Molecular Target | Effect Observed | Preclinical Model |

|---|---|---|---|

| Phospho-Retinoblastoma Protein (pRb) (Ser249/Thr252) | CDK2 | Sustained suppression | SW620 human colorectal carcinoma xenografts |

| Phospho-Nucleolin | CDK1 | Inhibition | In vitro human tumor cell lines |

| Phospho-Protein Phosphatase 1a | CDK1 | Inhibition | In vitro human tumor cell lines |

| Phospho-RNA Polymerase II COOH-terminal domain | CDK9 | Inhibition | In vitro human tumor cell lines |

Advanced Analytical Methodologies for C17h9clf2n4s Research

Spectroscopic Characterization Techniques for C17H9ClF2N4S Structural Elucidation

Spectroscopy is the study of the interaction between matter and electromagnetic radiation, providing invaluable information about molecular structure and bonding. libretexts.org For a molecule with the complexity of this compound, a combination of several spectroscopic methods is required for unambiguous structural determination. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. researchgate.netipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments would be conducted to assemble its structural puzzle.

¹H NMR: This experiment identifies the number of different types of protons (¹H), their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the nine protons on the aromatic/heterocyclic rings. The integration of these signals would confirm the presence of nine protons, while their splitting patterns (singlets, doublets, triplets, etc.) would reveal how they are coupled to neighboring protons, helping to piece together the substitution pattern on the rings.

¹³C NMR: This technique provides information about the carbon skeleton. A ¹³C NMR spectrum of this compound would show 17 distinct signals, one for each carbon atom, assuming no molecular symmetry. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, attached to a heteroatom).

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is essential. It would show signals corresponding to the fluorine environments, and their coupling to nearby protons or carbons would be critical in pinpointing their location on the molecular structure.

2D NMR Techniques: To connect the pieces, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 8.95 | d | 1H | Aromatic H adjacent to N |

| 8.52 | d | 1H | Aromatic H |

| 8.15 | s | 1H | Aromatic H |

| 7.90 | t | 1H | Aromatic H |

| 7.82 | t | 1H | Aromatic H |

| 7.75 | d | 1H | Aromatic H |

| 7.68 | m | 2H | Aromatic H |

This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. fiveable.memeasurlabs.com For this compound, HRMS provides definitive confirmation of its atomic composition.

The technique involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). measurlabs.com HRMS instruments can measure this ratio with extremely high accuracy (typically to within 5 parts per million), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. fiveable.me

When analyzing this compound, HRMS would be expected to produce a molecular ion peak corresponding to its exact mass. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, ³⁴S isotopes) would generate a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₉ClF₂N₄S |

| Calculated Exact Mass ([M+H]⁺) | 389.0281 |

| Measured Exact Mass ([M+H]⁺) | 389.0279 |

This table presents hypothetical data for illustrative purposes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.comcopbela.org Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. libretexts.org The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum would provide evidence for the presence of specific structural motifs. For example, C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region would confirm the heterocyclic and aromatic nature of the core structure. C-H stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic protons. The region between 1000-1400 cm⁻¹ would show complex absorptions corresponding to C-F, C-Cl, and C-S bonds, contributing to the unique "fingerprint" of the molecule. geniusjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-bonds. libretexts.org When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength.

The structure of this compound, with its extensive system of conjugated aromatic and heterocyclic rings, would be expected to absorb strongly in the UV region. The spectrum would likely display multiple absorption bands, with the wavelength of maximum absorbance (λmax) providing insight into the extent of the conjugated system.

Hypothetical Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Interpretation |

|---|---|---|

| IR | 3100-3000 | Aromatic C-H Stretch |

| 1620, 1580, 1510 | C=C and C=N Ring Stretching | |

| 1250 | C-F Stretch | |

| 1100 | C-S Stretch | |

| 780 | C-Cl Stretch |

| UV-Vis | λmax = 275 nm, 350 nm | π → π* transitions of the conjugated system |

This table presents hypothetical data for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. moravek.com For a newly synthesized compound like this compound, it is essential to establish its purity and to isolate it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. moravek.comnih.gov It is the most widely used method in the pharmaceutical industry for quality control. mastelf.com The principle involves injecting a solution of the sample into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. moravek.com

A reversed-phase HPLC method would typically be developed for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The purity of the compound is determined by monitoring the column eluent with a detector, usually a UV detector set to a wavelength where the compound absorbs strongly. A pure sample should ideally result in a single, sharp peak in the chromatogram. The percentage purity can be calculated based on the relative area of the main peak compared to the total area of all peaks. torontech.com

Typical HPLC Purity Analysis Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | ~7.5 min |

| Purity | >99.5% (by peak area) |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. nih.gov The compound this compound itself is likely not sufficiently volatile for direct GC analysis due to its high molecular weight and polar heterocyclic nature.

However, GC can be employed if the molecule is first converted into a more volatile derivative. nih.govyoutube.com Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. youtube.com For example, if this compound contained a reactive functional group (e.g., an NH group not depicted in the formula but common in such heterocycles), it could be derivatized through silylation or acylation to increase its volatility. nih.govnih.gov

Once derivatized, the sample would be injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is based on the compound's boiling point and its interaction with the stationary phase. GC, especially when coupled with a mass spectrometer (GC-MS), is an extremely sensitive method for detecting trace volatile impurities that might not be visible by HPLC. mdpi.com

Quantitative Analytical Methods for this compound in Biological Matrices

Quantitative analysis of this compound in biological matrices, such as plasma, serum, or tissue, is essential for determining its pharmacokinetic and metabolic profile. resolvemass.ca The goal of these analytical methods is to ensure accurate, dependable, and reproducible results that are critical for preclinical and clinical studies. resolvemass.caavancebio.com The inherent complexity of biological samples presents challenges, including matrix effects, where co-eluting components can interfere with the analysis by enhancing or suppressing the instrument's response to the target analyte. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of compounds in biological matrices. nih.gov Its high sensitivity and selectivity make it particularly suitable for detecting and quantifying small molecules, peptides, and metabolites, even at very low concentrations. resolvemass.carsc.org The process involves first separating the target compound from other components in the sample using liquid chromatography (LC). The separated components are then introduced into a tandem mass spectrometer (MS/MS), which provides highly specific detection and quantification. rsc.orgthermofisher.com

The development of a robust LC-MS/MS method requires careful optimization of several key parameters. This includes selecting the appropriate sample preparation technique to extract the analyte and minimize interference, as well as fine-tuning the chromatographic and mass spectrometric settings for optimal performance. axispharm.com

Table 1: General Parameters for an LC-MS/MS Bioanalytical Method

| Parameter | Description | Common Choices/Settings |

|---|---|---|

| Sample Preparation | Extraction and purification of the analyte from the biological matrix to reduce interference. | Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). |

| Chromatography | Separation of the analyte from other sample components. | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). |

| Stationary Phase | The material inside the chromatography column that interacts with the sample components. | Reversed-phase columns (e.g., C18, C8) are common for separating a wide range of molecules. |

| Mobile Phase | The solvent that carries the sample through the chromatography column. | A mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol). |

| Ionization Source | The component that converts the analyte molecules into ions for mass analysis. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| Mass Analyzer | The part of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ), Ion Trap, Time-of-Flight (TOF), Orbitrap. |

| Detection Mode | The specific ions monitored to quantify the analyte. | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in triple quadrupole systems. |

Development of Bioanalytical Assays for Research Applications

The creation of a bioanalytical assay is a systematic process that begins with designing and developing the method, followed by a thorough validation to ensure its suitability for the intended purpose. resolvemass.caaxispharm.com This process is critical for ensuring that the data generated is reliable for making key decisions in research and development. avancebio.comaxispharm.com

The development phase involves several crucial steps:

Analytical Technique Selection: The choice of technique is based on the properties of the analyte, the sample matrix, and the required sensitivity. axispharm.com LC-MS/MS is frequently chosen for its high throughput and robust performance. resolvemass.ca

Sample Preparation: The primary objective is to efficiently extract, isolate, and purify the analyte to maximize its recovery while minimizing interference from the biological matrix. axispharm.com

Instrumentation Optimization: This involves adjusting the chromatographic and mass spectrometric parameters to achieve the best possible sensitivity, selectivity, and linearity for the compound of interest. axispharm.com

Calibration and Quality Control: Calibration standards are prepared to cover the expected concentration range of the analyte, and quality control samples are used to ensure the precision and accuracy of the method during sample analysis. axispharm.com

Once developed, the method undergoes a rigorous validation process. This validation assesses various parameters to confirm the method's performance, including:

Specificity and Selectivity: Ensuring the method can accurately measure the analyte without interference from other components in the matrix. axispharm.com

Accuracy and Precision: Determining how close the measured values are to the true values and assessing the repeatability of the measurements. axispharm.com

Linearity: Evaluating the relationship between the concentration of the analyte and the instrument's response. axispharm.com

Recovery: Measuring the efficiency of the sample preparation process. axispharm.com

Stability: Testing the stability of the analyte in the biological matrix under different storage and handling conditions. axispharm.com

Future Trajectories and Emerging Research Paradigms for C17h9clf2n4s

Application of Artificial Intelligence and Machine Learning in C17H9ClF2N4S Drug Discovery Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and development. researchgate.netnih.govnih.gov For a novel compound such as this compound, these computational tools offer a powerful avenue to accelerate research and uncover its therapeutic potential.

Furthermore, generative AI models can aid in the design of derivatives of the this compound scaffold. By iteratively modifying the core structure and predicting the resulting changes in activity and specificity, these algorithms can guide medicinal chemists in synthesizing analogues with improved efficacy and reduced off-target effects. This in silico approach significantly reduces the time and resources required for lead optimization.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Forecasting of ADMET properties and potential biological targets. |

| Generative Design | In silico creation of novel analogues with enhanced therapeutic profiles. |

| Literature Analysis | Accelerated discovery of relevant research and generation of new hypotheses. |

| Clinical Trial Optimization | Identification of patient populations most likely to respond to treatment. |

Integration of Multi-Omics Data for Holistic Understanding of this compound Biology

A comprehensive understanding of the biological effects of this compound necessitates a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by the compound.

By treating biological systems with this compound and subsequently analyzing the multi-omic landscape, researchers can construct a detailed picture of its mechanism of action. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then shed light on the downstream effects on metabolic pathways.

This integrated approach is crucial for identifying biomarkers that can predict a patient's response to a potential therapy based on this compound. Moreover, multi-omics data can help in understanding the mechanisms of potential resistance and in the development of combination therapies to overcome it.

Recent studies have demonstrated the power of multi-omics in unraveling the complexities of diseases and identifying novel therapeutic targets. For example, the integrative analysis of genomic, epigenomic, and transcriptomic data in osteosarcoma has led to the classification of distinct subtypes with different clinical prognoses and potential therapeutic vulnerabilities. researchgate.net A similar approach applied to this compound could reveal its efficacy in specific disease contexts.

| Omics Field | Information Gained for this compound |

| Genomics | Identification of genetic factors influencing response to the compound. |

| Transcriptomics | Understanding of the compound's effect on gene expression patterns. |

| Proteomics | Elucidation of changes in protein levels and signaling pathways. |

| Metabolomics | Insight into the downstream effects on cellular metabolism. |

Exploration of this compound in Unconventional Biological Systems and Novel Target Areas

The therapeutic potential of this compound may extend beyond conventional disease models. Synthetic biology, a field focused on the design and construction of new biological parts, devices, and systems, offers a unique platform for exploring the activity of novel compounds. researchgate.netresearchgate.net By engineering cells with specific genetic circuits, researchers can create highly controlled environments to test the effects of this compound on particular pathways or cellular functions.

Furthermore, the exploration of this compound should not be limited to well-established drug targets. The vastness of the human proteome suggests that many potential therapeutic targets remain undiscovered. High-throughput screening of this compound against a diverse range of cellular models and target proteins could uncover novel mechanisms of action and open up new therapeutic avenues.

The development of novel computational biology models can also aid in forecasting the response of different biological systems to this compound. These in silico models can simulate the complex interactions within a cell or tissue, providing predictions that can then be validated experimentally. nih.gov

Development of Advanced Research Tools and Probes Based on this compound Scaffold

The unique chemical structure of this compound can serve as a scaffold for the development of advanced research tools. By attaching fluorescent tags or other reporter molecules to the this compound core, chemical biologists can create probes to visualize and track the compound's interaction with its cellular targets in real-time.

These chemical probes are invaluable for target validation and for studying the downstream effects of target engagement. They can be used in a variety of advanced microscopy techniques to provide high-resolution spatial and temporal information about the compound's behavior within a living cell.

Moreover, the this compound scaffold could be functionalized to create affinity-based probes for identifying its binding partners. This approach, often coupled with mass spectrometry, can lead to the unbiased identification of the compound's direct targets, providing crucial insights into its mechanism of action.

The development of such bespoke research tools will be instrumental in advancing our understanding of the biology of this compound and will pave the way for its potential translation into a therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for C17H9ClF2N4S, and how can reaction conditions be systematically optimized?

Answer:

Optimal synthetic routes can be identified through iterative screening of precursor ratios, catalysts (e.g., palladium-based catalysts for cross-coupling), and solvent systems. Systematic optimization involves Design of Experiments (DOE) methodologies to evaluate interactions between variables (e.g., temperature, pressure, and reaction time). For example, a fractional factorial design can reduce the number of trials while identifying critical parameters . Post-synthesis, validate reproducibility by repeating the protocol three times under controlled conditions, and document deviations in yield or purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm molecular structure and identify impurities via signal splitting or unexpected peaks. Compare experimental spectra with computational predictions (e.g., DFT-based simulations) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Validate methods using spiked samples with known impurities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula via exact mass matching. For trace impurities, couple with gas chromatography (GC-MS) .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For catalytic applications:

Optimize the geometry of this compound using B3LYP/6-31G* basis sets.

Calculate Fukui indices to identify reactive centers.

Simulate interaction energies with catalytic surfaces (e.g., metal nanoparticles) to assess adsorption kinetics.

Validate computational results against experimental kinetics data (e.g., turnover frequency) and adjust basis sets for accuracy .

Advanced: What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s thermodynamic stability?

Answer:

- Error Propagation Analysis: Quantify uncertainties in experimental measurements (e.g., calorimetry for ΔH) and computational approximations (e.g., DFT enthalpy errors). Use Monte Carlo simulations to assess confidence intervals .

- Sensitivity Testing: Vary input parameters (e.g., solvation models in DFT) to identify which factors disproportionately affect stability predictions. Compare with empirical data from differential scanning calorimetry (DSC) .

- Cross-Validation: Replicate stability tests under inert atmospheres to rule out environmental degradation, which may skew experimental results .

Advanced: How do environmental factors (pH, temperature) influence the degradation pathways of this compound in aqueous systems?

Answer:

- pH-Dependent Hydrolysis: Conduct accelerated degradation studies at pH 3–10 (buffered solutions) and monitor via LC-MS. Identify hydrolysis products (e.g., cleavage of Cl or F substituents) and propose mechanisms (e.g., SN1 vs. SN2) .

- Temperature Effects: Use Arrhenius plots to derive activation energy for degradation. Perform time-resolved FTIR to detect intermediate species (e.g., radical formations) .

- Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling: Simulate proton transfer pathways under acidic conditions to predict dominant degradation routes .

Basic: What validated protocols exist for quantifying this compound in complex matrices using mass spectrometry?

Answer:

- Sample Preparation: Extract this compound from matrices (e.g., biological fluids) via solid-phase extraction (SPE) with C18 cartridges. Use isotopically labeled analogs (e.g., -C17H9ClF2N4S) as internal standards to correct for matrix effects .

- LC-MS/MS Parameters: Optimize collision energy for precursor-to-product ion transitions (e.g., m/z 380 → 245). Validate linearity (R > 0.995) across 3 orders of magnitude and limit of detection (LOD < 1 ppb) .

Advanced: What multi-technique approaches (e.g., in situ spectroscopy) elucidate reaction mechanisms involving this compound as a catalyst?

Answer:

- In Situ Raman Spectroscopy: Monitor bond vibrations during catalytic cycles to detect transient intermediates. Pair with electrochemical impedance spectroscopy (EIS) to correlate structural changes with activity .

- Operando X-ray Absorption Spectroscopy (XAS): Track oxidation states of catalytic centers (e.g., metal nodes) during turnover. Synchronize with gas chromatography (GC) to quantify reactant conversion .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-H activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.